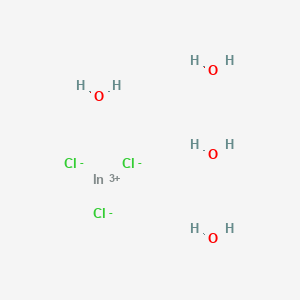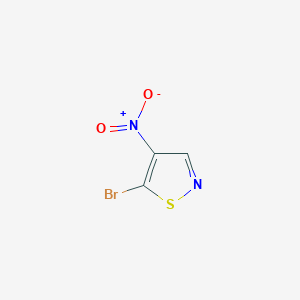
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane
Descripción general
Descripción
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is an organic compound that features a sulfane group bonded to a phenyl ring and a 4-fluoro-2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane typically involves the reaction of 4-fluoro-2-nitroaniline with phenylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydride), dimethylformamide solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane solvent.
Major Products Formed
Reduction: (4-Fluoro-2-aminophenyl)(phenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (4-Fluoro-2-nitrophenyl)(phenyl)sulfone.
Aplicaciones Científicas De Investigación
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Bioconjugation: Utilized in the immobilization of biomolecules onto surfaces for biochemical assays and diagnostics.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The sulfane group can be oxidized to a sulfone, which may exhibit different reactivity and biological activity. The fluoro group can be substituted with other functional groups, altering the compound’s properties and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluoro-3-nitrophenyl)(phenyl)sulfane
- (4-Fluoro-2-nitrophenyl)(phenyl)sulfone
- (4-Fluoro-2-nitrophenyl)(phenyl)thioether
Uniqueness
(4-Fluoro-2-nitrophenyl)(phenyl)sulfane is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups with the sulfane moiety allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C12H8FNO2S |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
4-fluoro-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8FNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
BPDDJSOPIZLNLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)


![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)





![EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)




